molecular formula C13H22ClN B1485250 [2,2-Dimethyl-3-(2-methylphenyl)propyl](methyl)amine hydrochloride CAS No. 2098112-77-5

[2,2-Dimethyl-3-(2-methylphenyl)propyl](methyl)amine hydrochloride

Cat. No.: B1485250
CAS No.: 2098112-77-5
M. Wt: 227.77 g/mol
InChI Key: YSWNOOOQDRAUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-(2-methylphenyl)propylamine hydrochloride is an organic compound with a complex structure. It is characterized by the presence of a dimethyl group, a methylphenyl group, and a propylamine group. This compound is often used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

N,2,2-trimethyl-3-(2-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-11-7-5-6-8-12(11)9-13(2,3)10-14-4;/h5-8,14H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWNOOOQDRAUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)(C)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(2-methylphenyl)propylamine hydrochloride typically involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced using sodium borohydride (NaBH4) to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using the same or similar reagents and conditions as those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2-methylphenyl)propylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically results in the formation of alcohols.

Scientific Research Applications

2,2-Dimethyl-3-(2-methylphenyl)propylamine hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2-methylphenyl)propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(2-methylphenyl)propylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,2-Dimethyl-3-(2-methylphenyl)propyl](methyl)amine hydrochloride
Reactant of Route 2
[2,2-Dimethyl-3-(2-methylphenyl)propyl](methyl)amine hydrochloride

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